molecular formula C13H17NO4 B3075962 Tert-butyl 3-(4-nitrophenyl)propanoate CAS No. 103790-47-2

Tert-butyl 3-(4-nitrophenyl)propanoate

Cat. No. B3075962
CAS RN: 103790-47-2
M. Wt: 251.28 g/mol
InChI Key: OIEYJDIVNUPPKM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-nitrophenyl)propanoate is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 g/mol . This compound has gained attention in recent years due to its potential as a urease inhibitor in agricultural and environmental applications.


Molecular Structure Analysis

Tert-butyl 3-(4-nitrophenyl)propanoate contains a total of 35 bonds; 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .

Scientific Research Applications

Pharmaceutical Testing

This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing, and “Tert-butyl 3-(4-nitrophenyl)propanoate” serves as one such standard.

Antimycotic Activity

A similar compound, “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate”, has shown promising antimycotic activity . It was extracted from the culture broth of soil isolate Alcaligenes faecalis and showed fungicidal properties .

Nanosponge Hydrogel Formulation

“Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate” has been successfully formulated as a nanosponge hydrogel . This new formula exhibited good stability, drug release, and higher antifungal activity against C. albicans as compared to the fluconazole .

Topical Delivery of Antifungal Agents

The nanosponge hydrogel formulation of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate” has been found to enhance the topical delivery of the compound . The formulation showed higher in vitro antifungal activity against Candida albicans compared to the control fluconazole .

Wound Healing

In vivo studies have shown that the nanosponge hydrogel formulation of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate” increased survival rates, wound contraction, and healing of wound gap and inhibited the inflammation process compared to the other control groups .

Safety and Hazards

The specific safety and hazards information for Tert-butyl 3-(4-nitrophenyl)propanoate is not available in the resources I found .

properties

IUPAC Name

tert-butyl 3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)9-6-10-4-7-11(8-5-10)14(16)17/h4-5,7-8H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEYJDIVNUPPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265575
Record name 1,1-Dimethylethyl 4-nitrobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-nitrophenyl)propanoate

CAS RN

103790-47-2
Record name 1,1-Dimethylethyl 4-nitrobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103790-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-nitrobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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